Cerin acetate

Descripción general

Descripción

Cerin acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a derivative of cerium, a rare earth metal, and has been found to possess antioxidant and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

- Rosmarinus officinalis L. and Inflammation: A study investigated the anti-inflammatory effects of Rosmarinus officinalis L., focusing on its crude extract and isolated compounds including betulinic acid and ursolic acid. The research found significant inhibition of leukocytes, exudation, interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) levels, suggesting potential anti-inflammatory applications (Benincá et al., 2011).

Interaction Studies and Analysis

- Affinity Capillary Electrophoresis (ACE): ACE has been extensively used for characterizing biomolecular interactions. Studies have shown the versatility of this technique in analyzing molecular interactions, which can be crucial in understanding the interactions of compounds like Cerin acetate with various biological molecules (Østergaard & Heegaard, 2006).

Mechanisms of Action in Disease Treatment

- Oleandrin and Ceramide Interaction: Research into oleandrin, a cardiac glycoside, showed its effect on nuclear transcription factors and apoptosis when interacted with ceramide. This study highlights the importance of understanding the interactions between compounds like Cerin acetate and cellular pathways (Sreenivasan, Sarkar, & Manna, 2003).

Drug-Protein Interaction Analysis

- Analysis of Drug Interactions with Serum Proteins: Understanding how drugs interact with serum proteins is crucial for their efficacy and safety. Capillary electrophoresis methods, including ACE, are vital tools for analyzing these interactions. Such studies are essential for comprehending how Cerin acetate interacts within the body (Sharmeen, Kyei, Hatch, & Hage, 2022).

Comparative Effectiveness Research

- Methods of Comparative Effectiveness Research (CER): This approach, which includes observational studies and randomized trials, is vital in evaluating the effectiveness of treatments, including pharmaceuticals like Cerin acetate. CER helps in understanding how different treatments compare in real-world settings (Sox & Goodman, 2012).

Applications in Cancer Research

- Molecular Targets of Aspirin in Cancer Prevention: While this study focuses on aspirin, it highlights the importance of understanding molecular interactions and mechanisms of action, which are also relevant for the research of compounds like Cerin acetate in the context of cancer prevention (Alfonso, Ai, Spitale, & Bhat, 2014).

Safety And Hazards

According to the Safety Data Sheets, if Cerin Acetate is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Propiedades

IUPAC Name |

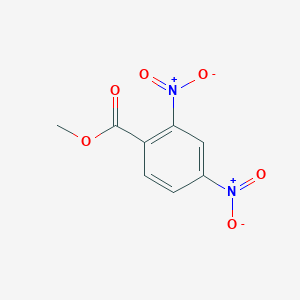

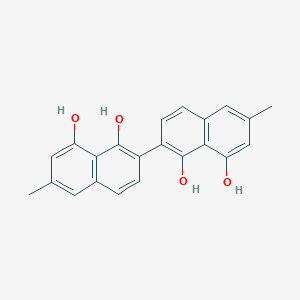

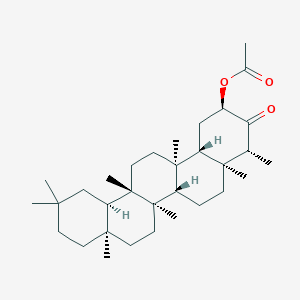

[(2R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-20-26(34)22(35-21(2)33)18-24-29(20,6)11-10-23-30(24,7)15-17-32(9)25-19-27(3,4)12-13-28(25,5)14-16-31(23,32)8/h20,22-25H,10-19H2,1-9H3/t20-,22+,23-,24+,25+,28+,29+,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEZSGNYRAQMJE-JPIIRPDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerin acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.